molecular formula C14H13N3O3S B7719741 N-(furan-2-ylmethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(furan-2-ylmethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B7719741
M. Wt: 303.34 g/mol
InChI Key: IFNTWQZVTREOTE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a furan ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable precursor such as a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the thiophene ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce the thiophene moiety.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction or through a similar electrophilic aromatic substitution reaction.

    Formation of the propanamide linkage: This can be achieved by amidation of the appropriate carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The unique electronic properties of the furan, thiophene, and oxadiazole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, allowing for the exploration of new chemical space.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application:

    Biological Activity: If used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.

    Electronic Properties: In materials science, its mechanism of action involves the transfer of electrons or holes through the conjugated system of the furan, thiophene, and oxadiazole rings, contributing to its conductivity or luminescence.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    N-(furan-2-ylmethyl)-3-[3-(benzothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide: Contains a benzothiophene ring instead of a thiophene ring.

Uniqueness

N-(furan-2-ylmethyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the combination of the furan, thiophene, and oxadiazole rings, which impart distinct electronic and steric properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-12(15-9-10-3-1-7-19-10)5-6-13-16-14(17-20-13)11-4-2-8-21-11/h1-4,7-8H,5-6,9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNTWQZVTREOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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